molecular formula C12H13NO3 B2518205 Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 1195322-57-6

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B2518205
CAS No.: 1195322-57-6
M. Wt: 219.24
InChI Key: ASQFTYSTTVTMPG-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-benzyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQFTYSTTVTMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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